

# Introduction to Tumor Angiogenesis and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025



Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing ones.[6][7] This process is orchestrated by a complex interplay of signaling molecules, with the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) pathway being a central regulator.[8] The tumor microenvironment (TME)—comprising stromal cells, immune cells, extracellular matrix, and secreted factors—plays a crucial role in sustaining cancer progression.[9][10] Components of the TME secrete proangiogenic factors and cytokines, creating a supportive niche for vascular development and tumor expansion.[11][12] Therefore, therapeutic strategies that disrupt the intricate communication between cancer cells and the TME represent a promising approach to indirectly inhibit angiogenesis and control tumor growth.[13]

# TL-895: A Potent and Selective Tyrosine Kinase Inhibitor

**TL-895** is an orally bioavailable small molecule that acts as a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3][14] It is characterized as a highly potent and selective adenosine triphosphate (ATP)-competitive inhibitor.[3] Its primary molecular target, BTK, is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[14] Additionally, **TL-895** demonstrates potent inhibitory activity against BMX, another Tec family kinase implicated in cellular signaling.[2][5]



### **Mechanism of Action of TL-895**

**TL-895** exerts its anti-tumor effects by covalently binding to and inhibiting its target kinases, thereby disrupting downstream signaling cascades that are essential for cancer cell functions.

#### Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a critical signaling node downstream of the B-cell receptor. Its activation is essential for B-lymphocyte development, activation, and survival.[14] In malignant B-cells, aberrant BTK signaling promotes proliferation and interaction with the TME.[5] **TL-895** irreversibly binds to BTK, preventing its auto-phosphorylation and blocking the transmission of survival signals, which ultimately inhibits the proliferation of malignant B-cells.[3][14]

#### Crosstalk with JAK2 and NFkB Signaling

In certain malignancies like myelofibrosis (MF), the Janus kinase 2 (JAK2) pathway is often aberrantly activated. [2] Activated JAK2 can increase the activation of BTK and subsequent NFkB signaling. [5] This cascade promotes the dysregulated trafficking of cancer cells and the production of abnormal cytokines, which contribute to the disease pathology and help shape a pro-tumorigenic microenvironment. [2][5] By inhibiting BTK, **TL-895** can disrupt this pathological crosstalk.

# Preclinical Evidence: TL-895's Impact on the Tumor Microenvironment

Preclinical studies have elucidated **TL-895**'s ability to modulate the TME by directly affecting the functional capabilities of cancer cells.

#### **Inhibition of Cell Adhesion and Migration**

A key aspect of cancer progression is the ability of tumor cells to adhere to the extracellular matrix and migrate to new locations. The interaction between cancer cells and stromal elements is crucial for their survival and proliferation.[15] In preclinical models using JAK2-mutant (JAK2VF) cells, **TL-895** has been shown to significantly reduce cancer cell adhesion to vascular cell adhesion molecule-1 (VCAM) and intercellular adhesion molecule-1 (ICAM).[2][16] Furthermore, it potently inhibits chemotaxis, preventing the migration of these cells toward the chemokine SDF1α, a key factor in cell trafficking.[2][15]



# **Modulation of Pro-inflammatory Cytokines**

Cancer cells often thrive in an inflammatory TME, which they help create by secreting various cytokines. These cytokines can have pleiotropic effects, including the promotion of angiogenesis.[17] **TL-895** has demonstrated potent inhibition of the production of several proinflammatory cytokines in monocytes, including Interleukin-8 (IL-8), IL-6, IL-1β, MCP-1, and MIP-1α.[5] IL-8, in particular, is a known pro-angiogenic factor that can induce MMP-2 production, facilitating neovascularization.[6][17] By reducing these cytokines, **TL-895** may render the TME less supportive of angiogenesis.

### **Downstream Signaling Effects**

The effects of **TL-895** on adhesion and migration are mediated through the inhibition of downstream signaling pathways. One such pathway involves the GTPase RAC1, which is critical for cell motility. Treatment with **TL-895** was found to decrease the activation of RAC1 in JAK2VF cells, providing a mechanistic link between BTK inhibition and reduced cell migration. [2][16]

# **Quantitative Efficacy Data**

The preclinical efficacy of **TL-895** has been quantified across biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of **TL-895** 

| Target Kinase                          | Assay Type | Value   | Reference |
|----------------------------------------|------------|---------|-----------|
| Bruton's Tyrosine<br>Kinase (BTK)      | IC50       | 1.5 nM  | [3][18]   |
| Bruton's Tyrosine<br>Kinase (BTK)      | Ki         | 11.9 nM | [18]      |
| BTK Auto-<br>phosphorylation<br>(Y223) | IC50       | 1-10 nM | [3]       |
| втк                                    | IC50       | 4.9 nM  | [5]       |
| BMX                                    | IC50       | 1.6 nM  | [5]       |



| BLK, ERBB4, TEC, TXK | IC50 | 10-39 nM |[5] |

Table 2: In Vitro Cellular Effects of TL-895

| Effect Measured             | Cell Type / Model | Result       | Reference |
|-----------------------------|-------------------|--------------|-----------|
| Cell Adhesion to VCAM/ICAM  | JAK2VF Cells      | 40% decrease | [2][16]   |
| Chemotaxis towards<br>SDF1α | JAK2VF Cells      | 57% decrease | [2][16]   |
| RAC1 Activation             | JAK2VF Cells      | 39% decrease | [2][16]   |

| Cytokine Production (IL-8, IL-1β, etc.)| Healthy Monocytes | EC50 of 1-3 nM |[5] |

Table 3: In Vivo Antitumor Efficacy of TL-895

| Model Type                                      | Finding                                            | Reference |
|-------------------------------------------------|----------------------------------------------------|-----------|
| Mino Mantle-Cell<br>Lymphoma (MCL)<br>Xenograft | Significant inhibition of tumor growth vs. vehicle | [3]       |

| Diffuse Large B-cell Lymphoma (DLBCL) PDX | Significant inhibition of tumor growth in 5 of 21 models |[3] |

# **Key Experimental Protocols**

The following methodologies were central to characterizing the preclinical activity of **TL-895**.

### **Kinase Activity and Selectivity Assays**

The potency of **TL-895** against recombinant BTK was determined using IC50 concentration-response curves.[3] Its selectivity was profiled by screening against a large panel of kinases (e.g., a 270-kinase panel).[3] Inhibition of BTK auto-phosphorylation at the Y223 site was measured in Ramos Burkitt's lymphoma cells via automated capillary-based western analysis (ProteinSimple Wes system).[3]



#### **Cellular Adhesion Assay**

Protocol: Murine 32D or BaF3 cells expressing human JAK2VF were treated with **TL-895** (e.g., at 0.25  $\mu$ M) for 4 hours or overnight. Static adhesion assays were then performed by plating the treated cells on plates coated with intercellular adhesion molecule-1 (ICAM) or vascular cell adhesion molecule-1 (VCAM). Adhesion was quantified by fluorimetry after washing away non-adherent cells.[2]

# **Chemotaxis (Trans-well Motility) Assay**

Protocol: Trans-well motility assays were conducted using inserts in a multi-well plate. The lower chamber was filled with media containing SDF1 $\alpha$  as the chemo-attractant. JAK2VF cells, pre-treated with **TL-895** (e.g., at 0.1  $\mu$ M), were placed in the upper chamber. After an incubation period, the number of cells that migrated through the porous membrane to the lower chamber was quantified.[2]

#### **RAC1 Activation Assay**

Protocol: The activation state of the small GTPase RAC1 was measured using a G-LISA<sup>™</sup> Activation Assay Kit. This ELISA-based assay utilizes a RAC-GTP binding protein coated on the plate to capture active, GTP-bound RAC1 from cell lysates prepared from JAK2VF cells treated with or without **TL-895**. The captured active RAC1 is then detected with a specific antibody and colorimetric readout.[2]

#### In Vivo Xenograft Studies

Protocol: To evaluate in vivo efficacy, patient-derived xenograft (PDX) models of DLBCL or cell line-derived xenograft models (e.g., Mino MCL) were established in immunocompromised mice. [3] Once tumors reached a specified volume, animals were randomized to receive vehicle control or **TL-895** orally at specified doses and schedules. Tumor volume was measured regularly to assess treatment efficacy.[3]

# Signaling Pathways and Logical Workflows

Visualizations of key pathways and experimental designs provide a clearer understanding of **TL-895**'s role.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. clinicaltrials.eu [clinicaltrials.eu]

#### Foundational & Exploratory





- 2. P1005: EFFECT OF TL-895, A NOVEL BRUTON'S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and its regulation of tumor-induced angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo models of angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the Tumor Microenvironment: From Understanding Pathways to Effective Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unl.pt [research.unl.pt]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. P1038: TL-895, A FIRST-IN-CLASS, COVALENT BRUTON TYROSINE KINASE INHIBITOR (BTKI) FOR THE TREATMENT OF MYELOFIBROSIS (MF) PATIENTS (PTS) WITH SEVERE THROMBOCYTOPENIA (PLATELETS (PLTS) <50 K/UL) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Introduction to Tumor Angiogenesis and the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580299#tl-895-s-role-in-inhibiting-tumor-angiogenesis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com